![molecular formula C9H12O3 B2394578 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid CAS No. 1934399-31-1](/img/structure/B2394578.png)
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid
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Overview
Description
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a chemical compound with the CAS Number: 1934399-31-1 . It has a molecular weight of 168.19 . The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is 1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a powder at room temperature .Scientific Research Applications
Visible-Light-Induced Oxidative Formylation
Application: The compound can be used as a substrate in visible-light-induced oxidative formylation reactions. Specifically, it reacts with N-alkyl-N-(prop-2-yn-1-yl)anilines under mild conditions, yielding the corresponding formamides in good yields . This application is valuable for synthetic chemists aiming to functionalize aromatic compounds.
Synthon in Sonogashira Cross-Coupling Reactions
Application: Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, a derivative of our compound, serves as a useful synthon in Sonogashira cross-coupling reactions. Researchers can prepare this synthon by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis . Sonogashira reactions are essential for constructing carbon-carbon bonds in organic synthesis.
Alkyne and Carboxylic Acid Building Blocks
Application: As an alkyne-containing compound, it can serve as a building block for the synthesis of more complex molecules. Researchers can exploit its alkyne functionality for click chemistry, bioconjugation, and other chemical transformations. Additionally, the carboxylic acid group allows for further derivatization .
Chemical Biology and Bioorthogonal Labeling
Application: Bioorthogonal reactions are crucial for studying biological processes. Researchers can use this compound as a bioorthogonal handle by incorporating it into biomolecules (e.g., proteins, nucleic acids). The alkyne group allows selective labeling with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-prop-2-ynyloxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLTXJOTRVNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid | |
CAS RN |
1934399-31-1 |
Source
|
Record name | 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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